molecular formula C22H21N3O5 B2940919 N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899740-13-7

N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2940919
CAS RN: 899740-13-7
M. Wt: 407.426
InChI Key: MPKKQBJAGPQUEY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. DMXAA was originally identified as a compound that could stimulate the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine that has been shown to have antitumor activity. Since then, DMXAA has been found to have a variety of other mechanisms of action that may contribute to its anticancer effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial and Antifungal Potential : Some diphenylamine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. Specific derivatives showed significant activity, suggesting the potential of similar compounds for exploring as antimicrobial agents (Kumar & Mishra, 2015).

Anticancer Applications

  • Molecular Docking and Anticancer Drug Synthesis : A study focused on the synthesis of a compound with potential anticancer activity through molecular docking analysis targeting the VEGFr receptor, indicating the utility of such compounds in developing anticancer drugs (Sharma et al., 2018).

Chemical Synthesis Improvements

  • Synthetic Methodology Enhancements : Improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, closely related to the queried compound, were discussed. These improvements could offer insights into more efficient synthesis routes for similar compounds (Fenga, 2007).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Photovoltaic and Bioactive Analysis : Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs reveal their potential in photovoltaic efficiency modeling and ligand-protein interactions, suggesting a broad range of applications for similar chemical compounds in both energy and biomedicine sectors (Mary et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14(26)15-5-4-6-16(11-15)23-21(27)13-25-22(28)10-8-19(24-25)18-12-17(29-2)7-9-20(18)30-3/h4-12H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKKQBJAGPQUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

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